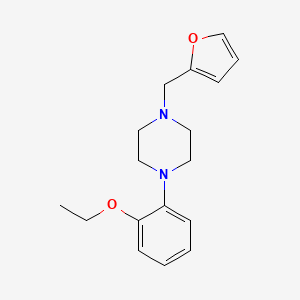
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Fenspiride, is a drug that has been extensively studied for its therapeutic potential in various respiratory disorders. Fenspiride is a non-sedative, non-steroidal, and anti-inflammatory drug that has been shown to have bronchodilator and mucolytic effects.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting phosphodiesterase 4 (PDE4) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which leads to bronchodilation and mucus clearance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which contribute to the pathogenesis of respiratory disorders. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which further contributes to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of surfactant protein D (SP-D), which plays a crucial role in lung defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its well-established safety profile. This compound has been extensively studied in preclinical and clinical trials, and its safety has been well-documented. Additionally, this compound has been shown to have a low incidence of adverse effects, which makes it a safe and effective treatment option for respiratory disorders.
However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not widely available, and its synthesis is relatively complex, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One of the future directions is to investigate its potential therapeutic effects in other respiratory disorders such as cystic fibrosis and idiopathic pulmonary fibrosis. Another future direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of respiratory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on lung defense mechanisms.
Synthesemethoden
The synthesis of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2,6-dichlorobenzyl chloride with 4-morpholinepropanol in the presence of a base, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. The purity of the synthesized product is determined by high-performance liquid chromatography (HPLC) and melting point analysis.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its therapeutic potential in various respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has been shown to have bronchodilator and mucolytic effects, which make it an effective treatment option for these respiratory disorders. This compound has also been shown to have anti-inflammatory effects, which further contributes to its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-3-1-4-14(16)12(13)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYKCLTUEJGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=CC=C2Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({(2R,5S)-5-[(5-chloropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5465781.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5465795.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5465801.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![N~1~-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B5465814.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)